1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c25-20-10-14(12-24(20)15-2-4-17-19(11-15)30-8-6-28-17)23-21(26)22-13-1-3-16-18(9-13)29-7-5-27-16/h1-4,9,11,14H,5-8,10,12H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZUGJIRIBTRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.34 g/mol. The structure consists of a urea linkage and two 2,3-dihydro-1,4-benzodioxin moieties, contributing to its unique pharmacological profile.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Disruption : It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can trigger apoptotic pathways in susceptible cell lines.
Anticancer Properties
Recent studies have indicated that derivatives of benzodioxin compounds exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 6.4 |
| Compound B | Ishikawa | 10.5 |
These values suggest that the compound can effectively inhibit the viability of various cancer cell lines at concentrations comparable to established chemotherapeutic agents like cisplatin.
Antidiabetic Activity
Research has also focused on the anti-diabetic potential of related compounds. A series of derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase, an important enzyme in carbohydrate metabolism. The results showed promising inhibitory activity, indicating potential therapeutic applications in diabetes management .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging method. Compounds derived from the benzodioxin structure demonstrated significant radical scavenging abilities, which are crucial for protecting cells from oxidative stress .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- In Vitro Studies : A study involving multiple cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.
- Animal Models : In vivo studies showed that administration of the compound in mouse models led to significant tumor reduction compared to control groups.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Benzodioxin Pharmacophore :
- Benzodioxin-containing compounds, such as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid , exhibit anti-inflammatory activity comparable to ibuprofen . The target compound’s dual benzodioxin units may amplify such effects or enhance target selectivity.
- In flavones and coumarins, the 1,4-dioxane ring (structurally similar to benzodioxin) contributes to antihepatotoxic activity by modulating oxidative stress markers (e.g., SGOT, SGPT) .
Urea Modifications :
- Substituents on the urea nitrogen (e.g., methoxyethyl, indole, pyridinyl) influence physicochemical properties. For example, bis(2-methoxyethyl) groups () improve solubility, while 2-methylindole () may enhance blood-brain barrier penetration.
Analogous structures in and suggest this moiety is compatible with diverse substituents.
Q & A
Q. What safety protocols are essential for handling this compound in vivo studies?
- Methodology : Follow GHS guidelines: Use PPE (gloves, goggles), conduct acute toxicity testing (LD50 in rodents), and implement waste disposal protocols for urea derivatives. Reference SDS data for analogous compounds (e.g., hydroxyurea derivatives in ) .
- Key Considerations : Monitor for benzodioxin-related hepatotoxicity via serum ALT/AST levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
